molecular formula C7H6ClNO3 B020466 2-(Chloromethyl)-4-nitrophenol CAS No. 2973-19-5

2-(Chloromethyl)-4-nitrophenol

Cat. No.: B020466
CAS No.: 2973-19-5
M. Wt: 187.58 g/mol
InChI Key: PJNPZIYGODMAQE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-nitrophenol is an organic compound characterized by a chloromethyl group attached to the second carbon and a nitro group attached to the fourth carbon of a phenol ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzyl halides, are known to undergo reactions at the benzylic position . These reactions often involve nucleophilic substitution or free radical reactions .

Mode of Action

The mode of action of 2-(Chloromethyl)-4-nitrophenol is likely to involve interactions at the benzylic position, similar to other benzyl halides . This could involve nucleophilic substitution reactions or free radical reactions . For instance, in the presence of a nucleophile, the chlorine atom in the chloromethyl group could be substituted. Alternatively, under certain conditions, the compound could undergo a free radical reaction, leading to the formation of a benzylic radical .

Biochemical Pathways

For instance, if the compound undergoes nucleophilic substitution or free radical reactions, it could potentially influence pathways involving the formation or degradation of certain organic compounds .

Pharmacokinetics

Similar compounds, such as dabigatran etexilate, are metabolized in the liver and intestine . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The compound’s interactions with its targets could lead to various changes at the molecular and cellular level, depending on the specific reactions involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of certain catalysts could influence the compound’s reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals could also potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitrophenol typically involves the chloromethylation of 4-nitrophenol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of 4-nitrophenol then attack the aldehyde, followed by rearomatization of the aromatic ring to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Formation of substituted phenols.

    Reduction: Formation of 2-(Chloromethyl)-4-aminophenol.

    Oxidation: Formation of 2-(Chloromethyl)-4-nitroquinone.

Scientific Research Applications

2-(Chloromethyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-(Chloromethyl)-4-nitrophenol can be compared with other similar compounds such as:

    2-(Chloromethyl)-4-aminophenol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(Chloromethyl)-4-nitroanisole: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.

    2-(Chloromethyl)-4-nitrobenzoic acid: Similar structure but with a carboxyl group, leading to different chemical properties and uses.

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(chloromethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPZIYGODMAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183886
Record name Phenol, 2-(chloromethyl)-4-nitro-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2973-19-5
Record name 2-(Chloromethyl)-4-nitrophenol
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Record name 2-(Chloromethyl)-4-nitrophenol
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Record name Phenol, 2-(chloromethyl)-4-nitro-
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Record name α-chloro-4-nitro-o-cresol
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Record name 2-(CHLOROMETHYL)-4-NITROPHENOL
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Synthesis routes and methods

Procedure details

A 5-necked flask equipped with mechanical overhead stirrer, gas inlet tube, reflux condenser and a thermometer was charged with 4-nitrophenol (100 g, 0.72 mol). Concentrated HCl 932%, 1.3 L), conc. H2SO4 (98%, 10 mL) and formaldehyde dimethylacetal (152.4 g, 2 moles) were added and the mixture was heated to 70° C. Gaseous HCl was bubbled through the mixture for 4 hours. During this time a thick white precipitate formed. The suspension was cooled to 0° C., the precipitate was isolated by vacuum filtration and the yellow powder was dried over night under vacuum to give 108.76 g of slightly impure 2-chloromethyl-4-nitrophenol (about 76% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
reactant
Reaction Step Two
Quantity
152.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(chloromethyl)-4-nitrophenol in organic synthesis?

A: this compound serves as a valuable building block in synthesizing various heterocyclic compounds, particularly benzoxazines and indolobenzoxazines. [, , ] These heterocyclic structures are frequently found in pharmaceuticals and other bioactive molecules. For example, it reacts with 3H-indoles to yield indolobenzoxazines. [] Similarly, it has been used to synthesize novel oxazine compounds by reacting with specific indole derivatives. []

Q2: Can you provide some details on the structural characterization of this compound?

A: this compound (C7H5Cl3NO4P) has a molecular weight of 304.45 g/mol. [] While the provided abstracts do not specify spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). []

Q3: How is this compound used in synthesizing other phosphorus-containing compounds?

A: this compound can be reacted with phosphorus oxychloride to produce 2-chloromethyl-4-nitrophenyl phosphorodichloridate. [] This compound is useful for phosphorylating alcohols, a crucial reaction in synthesizing various biologically active molecules, including nucleotides and phospholipids. []

Q4: Are there any known applications of this compound derivatives in medicinal chemistry?

A: While the provided research primarily focuses on synthetic applications, the resulting heterocyclic compounds, like indolobenzoxazines and benzoxazinocarbazole derivatives, are known scaffolds in medicinal chemistry. [, , ] These structures exhibit a wide range of biological activities and are being investigated for their potential in treating various diseases.

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